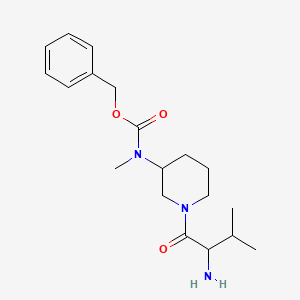
Benzyl (1-((S)-2-amino-3-methylbutanoyl)piperidin-3-yl)(methyl)carbamate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Benzyl (1-((S)-2-amino-3-methylbutanoyl)piperidin-3-yl)(methyl)carbamate is a complex organic compound that features a piperidine ring, a benzyl group, and a carbamate moiety. This compound is of significant interest in the field of medicinal chemistry due to its potential pharmacological properties. The presence of the piperidine ring, a common structural motif in many pharmaceuticals, suggests that this compound may exhibit a range of biological activities.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Benzyl (1-((S)-2-amino-3-methylbutanoyl)piperidin-3-yl)(methyl)carbamate typically involves multiple steps, starting from readily available precursors. One common approach is the cyclization of amino alcohols to form the piperidine ring, followed by functionalization to introduce the benzyl and carbamate groups .
Functionalization: The piperidine ring is then functionalized by introducing the benzyl group through nucleophilic substitution reactions.
Carbamate Formation: The final step involves the formation of the carbamate group.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. Continuous flow reactions and the use of automated synthesis platforms can enhance the efficiency and yield of the process .
Análisis De Reacciones Químicas
Types of Reactions
Benzyl (1-((S)-2-amino-3-methylbutanoyl)piperidin-3-yl)(methyl)carbamate can undergo various chemical reactions, including:
Substitution: Nucleophilic substitution reactions can be performed to replace the benzyl group with other substituents.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Palladium on carbon (Pd/C), hydrogen gas (H2)
Substitution: Benzyl chloride (C6H5CH2Cl), methyl chloroformate (CH3OCOCl)
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives, while reduction can produce reduced forms of the compound .
Aplicaciones Científicas De Investigación
Benzyl (1-((S)-2-amino-3-methylbutanoyl)piperidin-3-yl)(methyl)carbamate has several scientific research applications:
Mecanismo De Acción
The mechanism of action of Benzyl (1-((S)-2-amino-3-methylbutanoyl)piperidin-3-yl)(methyl)carbamate involves its interaction with specific molecular targets. The piperidine ring is known to interact with various receptors and enzymes, potentially inhibiting their activity. The benzyl group may enhance the compound’s binding affinity to these targets, while the carbamate moiety can modulate its pharmacokinetic properties .
Comparación Con Compuestos Similares
Similar Compounds
Donepezil: A cholinesterase inhibitor with a similar benzyl-piperidine structure.
Piperine: A naturally occurring piperidine derivative with antioxidant properties.
Evodiamine: Another piperidine-based compound with anticancer activity.
Uniqueness
Benzyl (1-((S)-2-amino-3-methylbutanoyl)piperidin-3-yl)(methyl)carbamate is unique due to its specific combination of functional groups, which may confer distinct biological activities and pharmacokinetic properties compared to other piperidine derivatives .
Propiedades
Fórmula molecular |
C19H29N3O3 |
|---|---|
Peso molecular |
347.5 g/mol |
Nombre IUPAC |
benzyl N-[1-(2-amino-3-methylbutanoyl)piperidin-3-yl]-N-methylcarbamate |
InChI |
InChI=1S/C19H29N3O3/c1-14(2)17(20)18(23)22-11-7-10-16(12-22)21(3)19(24)25-13-15-8-5-4-6-9-15/h4-6,8-9,14,16-17H,7,10-13,20H2,1-3H3 |
Clave InChI |
CPUDAMPPYACLHD-UHFFFAOYSA-N |
SMILES canónico |
CC(C)C(C(=O)N1CCCC(C1)N(C)C(=O)OCC2=CC=CC=C2)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


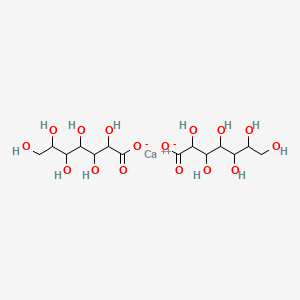
![Thieno[3,2-b]pyridine 1-oxide](/img/structure/B14788320.png)
![2-[[(8R,10R,14R)-17-[1-[6-[[3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]oxymethyl]-3,4,5-trihydroxyoxan-2-yl]oxy-6-methylhept-5-en-2-yl]-12-hydroxy-4,4,8,10,14-pentamethyl-2,3,5,6,7,9,11,12,13,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl]oxy]-6-(hydroxymethyl)oxane-3,4,5-triol](/img/structure/B14788325.png)
![6-Iodo-2,4-dimethyl-4,6,7,8-tetrahydro-5H-thiazolo[4,5-b]azepin-5-one](/img/structure/B14788329.png)

![N-[1-(2-aminopropanoyl)pyrrolidin-3-yl]-N-methylacetamide](/img/structure/B14788350.png)
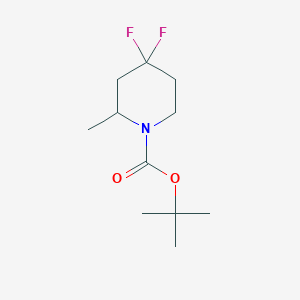
![6-[(10R,13R)-3,7-dihydroxy-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl]-2-methylheptanoic acid](/img/structure/B14788361.png)
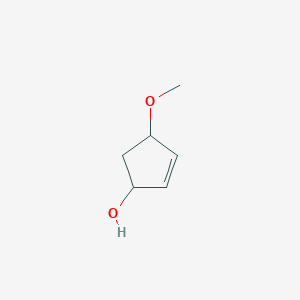
![Methyl 1-[5-chloro-1-[(2-methylpropan-2-yl)oxycarbonyl]indol-3-yl]-6,7-dihydroxy-1,2,3,4-tetrahydroisoquinoline-3-carboxylate](/img/structure/B14788373.png)
![Dimethyl 4-acetyl-1,2,3a,8b-tetrahydropyrrolo[2,3-b]indole-2,3-dicarboxylate](/img/structure/B14788379.png)

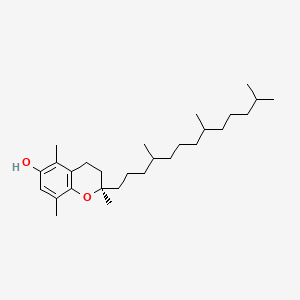
![Methyl 2-(2-(2,5-dimethoxy-3,4,6-trimethylphenyl)benzo[d]oxazol-5-yl)acetate](/img/structure/B14788414.png)
